6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
6-[(tert-Butyldimethylsilyl)oxy]-3,4-dihydro-2H-1,4-benzoxazine is a compound that features a benzoxazine ring substituted with a tert-butyldimethylsilyl (TBDMS) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butyldimethylsilyl)oxy]-3,4-dihydro-2H-1,4-benzoxazine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(tert-Butyldimethylsilyl)oxy]-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents such as RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce alcohols.
Scientific Research Applications
6-[(tert-Butyldimethylsilyl)oxy]-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 6-[(tert-butyldimethylsilyl)oxy]-3,4-dihydro-2H-1,4-benzoxazine involves the stabilization of reactive intermediates through the TBDMS group. This group provides steric hindrance and electronic effects that can influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used as a silylation agent for protecting hydroxyl groups.
tert-Butyldimethylsilanol: Utilized in the synthesis of enol silyl ethers and as an initiator for polymerization
Uniqueness
6-[(tert-Butyldimethylsilyl)oxy]-3,4-dihydro-2H-1,4-benzoxazine is unique due to its benzoxazine ring structure combined with the TBDMS group. This combination provides distinct reactivity and stability compared to other silylated compounds.
Properties
Molecular Formula |
C14H23NO2Si |
---|---|
Molecular Weight |
265.42 g/mol |
IUPAC Name |
tert-butyl-(3,4-dihydro-2H-1,4-benzoxazin-6-yloxy)-dimethylsilane |
InChI |
InChI=1S/C14H23NO2Si/c1-14(2,3)18(4,5)17-11-6-7-13-12(10-11)15-8-9-16-13/h6-7,10,15H,8-9H2,1-5H3 |
InChI Key |
RLBTUCHSWPHOSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OCCN2 |
Origin of Product |
United States |
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